N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide
Overview
Description
N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a phenylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide typically involves the reaction of 4-bromoaniline with 3-(phenylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phenylsulfamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substituted derivatives of N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide.
- Oxidized or reduced forms of the compound.
- Hydrolysis products including 4-bromoaniline and 3-(phenylsulfamoyl)benzoic acid.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and resistance to degradation.
Biology and Medicine:
Pharmaceuticals: N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the phenylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-(phenylsulfamoyl)benzamide
- N-(4-fluorophenyl)-3-(phenylsulfamoyl)benzamide
- N-(4-methylphenyl)-3-(phenylsulfamoyl)benzamide
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) in the phenyl group can influence the compound’s reactivity and binding affinity. Bromine, being larger and more polarizable, may enhance interactions compared to chlorine or fluorine.
- Functional Group Variations: The introduction of different functional groups (e.g., methyl) can alter the compound’s physicochemical properties, such as solubility and stability.
- Unique Properties: N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide is unique due to the specific combination of bromine and phenylsulfamoyl groups, which can provide distinct biological and chemical properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h1-13,22H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSOAQINKFOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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